molecular formula C9H9N3 B1467819 2-(5-methyl-1H-pyrazol-1-yl)pyridine CAS No. 1207839-94-8

2-(5-methyl-1H-pyrazol-1-yl)pyridine

Cat. No.: B1467819
CAS No.: 1207839-94-8
M. Wt: 159.19 g/mol
InChI Key: COTNQJPITRTSCQ-UHFFFAOYSA-N
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Description

2-(5-Methyl-1H-pyrazol-1-yl)pyridine is a high-purity chemical compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . This heterocyclic compound incorporates both pyrazole and pyridine rings, two nitrogen-containing scaffolds of paramount importance in medicinal and materials chemistry . Pyrazole rings are known for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, and serve as key building blocks in numerous pharmaceuticals . The pyridine ring, an isostere of benzene, often improves the solubility and stability of research compounds, making it a fundamental scaffold in drug discovery . The primary research application of this compound and its close analogs is in the field of coordination chemistry, where it acts as a versatile ligand for synthesizing mononuclear complexes with metals such as zinc, nickel, and manganese . These metal complexes are of significant interest for developing supramolecular architectures with potential applications in materials science, including as optical switches and magnetic materials . Furthermore, structurally related 3-halo-5-methyl-pyrazol-1-yl halopyridine compounds are investigated as valuable intermediates in the synthesis of more complex molecules, highlighting the role of this chemical class in organic synthesis and pharmaceutical development . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-methylpyrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-8-5-7-11-12(8)9-4-2-3-6-10-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTNQJPITRTSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazinyl Pyridine Derivatives

A common approach involves cyclizing hydrazinyl-substituted pyridines with suitable electrophilic partners to form the pyrazole ring.

Example Process:

  • Starting from 3-hydrazinopyridine dihydrochloride, cyclization with dialkyl maleate yields alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate.
  • Subsequent chlorination and oxidation steps convert this intermediate into alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate.
  • Hydrolysis and decarboxylation afford the final pyrazolylpyridine compound, with removal of the carboxylic acid group.

This method is detailed in patent US9522900B2, which highlights the stepwise conversion and purification techniques, including heating with manganese(IV) oxide and treatment with aqueous hydrochloric acid at 25–100 °C.

Direct Condensation with Hydrazine Hydrate

Another efficient method involves the condensation of pyridine derivatives with hydrazine hydrate in ethanol:

  • For example, reacting a 2-propen-1-one derivative bearing a 2-pyridinyl substituent with hydrazine hydrate at 60 °C for 0.5 hours yields 2-(1H-pyrazol-3-yl)pyridine with high yield (~97.3%).
  • This method is straightforward and provides a high-purity product as confirmed by NMR spectroscopy.

Oxidation and Halogenation Modifications

Starting from 2-(3-halo-5-methyl-1H-pyrazol-1-yl)-3-halopyridine intermediates, further oxidation can be performed to modify the methyl group on the pyrazole ring:

  • Oxidation with potassium permanganate (KMnO4) under reflux conditions converts the methyl group to a carboxylic acid functionality.
  • The product is isolated by extraction and purification steps, yielding a compound with 67% yield and 92% purity.
  • Characterization includes MS, IR, UV, and proton NMR spectra confirming the structure.

This approach allows for further functionalization and potential use in pesticide synthesis.

Process Development for Scalable Production

Industrial process development focuses on improving yield, safety, and handling:

  • A Sandmeyer-free approach to synthesize N-methyl-3-bromo-5-methyl pyrazole, a related pyrazole derivative, was developed using condensation, bromination, and oxidation steps starting from methyl crotonate and methyl hydrazine.
  • This approach improved efficiency and overall yield, highlighting the importance of process optimization in pyrazole chemistry.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Conditions Yield (%) Notes
Cyclization of hydrazinyl pyridine with dialkyl maleate 3-hydrazinopyridine dihydrochloride, dialkyl maleate Cyclization, chlorination, oxidation, hydrolysis, decarboxylation 25–100 °C, aqueous HCl, MnO2 oxidation Moderate (varies) Multi-step, allows substitution control
Condensation with hydrazine hydrate 2-propen-1-one pyridinyl derivative Reaction with hydrazine hydrate Ethanol, 60 °C, 0.5 h 97.3 Simple, high yield, suitable for lab scale
Oxidation of methyl group 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)-3-halopyridine KMnO4 oxidation Reflux, 7 h 67 Produces carboxylic acid derivative
Industrial scale synthesis Methyl crotonate, methyl hydrazine Condensation, bromination, oxidation Optimized for scale Improved Enhanced yield and handling for production

Analytical Characterization Supporting Preparation

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of 2-(5-methyl-1H-pyrazol-1-yl)pyridine.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Functionalized pyridine derivatives with various substituents.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
2-(5-methyl-1H-pyrazol-1-yl)pyridine serves as a scaffold for designing pharmaceuticals, particularly those aimed at treating neurological disorders and inflammatory diseases. Its ability to modulate biological pathways makes it valuable in drug development.

Biological Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including:

MicroorganismMinimum Inhibitory Concentration (MIC) (mg/mL)Activity Type
Staphylococcus aureus0.0039Antibacterial
Escherichia coli0.0039Antibacterial
Candida albicans0.0169 - 0.078Antifungal
Fusarium oxysporum0.056 - 0.222Antifungal

These findings suggest the compound's potential as a broad-spectrum antimicrobial agent.

Neuropharmacological Potential

The compound has been studied for its role as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4 (M4 mAChR). This receptor is implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease. Key findings from studies include:

  • Allosteric Modulation : Enhances acetylcholine binding affinity at the M4 receptor, potentially improving cognitive deficits.
  • Binding Affinity : Demonstrated significant increases in acetylcholine effectiveness in the presence of this compound.

Materials Science Applications

Coordination Polymers and Metal-Organic Frameworks
The compound's ability to coordinate with metal ions makes it suitable for synthesizing coordination polymers and metal-organic frameworks. This application is particularly relevant in materials science for developing new materials with specific properties.

Industrial Applications

In addition to its pharmaceutical applications, 2-(5-methyl-1H-pyrazol-1-yl)pyridine is utilized in the development of agrochemicals and dyes. Its chemical reactivity allows for the creation of various derivatives that can be tailored for specific industrial needs.

Case Studies

Several case studies illustrate the practical implications of using derivatives of 2-(5-methyl-1H-pyrazol-1-yl)pyridine:

  • Cognitive Enhancement in Animal Models : Studies involving rodent models have shown that administration of M4 positive allosteric modulators leads to improved performance on cognitive tasks, suggesting therapeutic applications for cognitive impairments.
  • Antimicrobial Efficacy Trials : Clinical trials assessing the antimicrobial efficacy of derivatives demonstrated significant reductions in pathogen load in infected models, supporting further development as therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s heterocyclic structure allows it to form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry.

Comparison with Similar Compounds

Pyridine-Pyrazole Derivatives with Substituted Aromatic Systems

Example Compound: 5-Cyclopropyl-2-(3-ethoxy-4-(2-bromophenoxy)-5-methyl-1H-pyrazol-1-yl)pyridine (8d)

  • Key Differences: Incorporates a cyclopropyl group on the pyridine ring and a 2-bromophenoxy substituent on the pyrazole.
  • Synthesis: Prepared in 50% yield via reaction of 5-cyclopropyl-2-fluoropyridine with a bromophenol derivative at 180°C for 6 hours .
  • Biological Relevance: Exhibits DHODH inhibition, with enhanced activity attributed to the electron-withdrawing bromophenoxy group .

Comparison :

  • Synthesis yields for simpler analogs (e.g., 20% for bromophenyl derivatives in ) suggest that substituent complexity impacts reaction efficiency .

Tetrazole-Containing Analogs

Example Compound : 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine

  • Key Differences : Replaces the pyrazole with a tetrazole ring and introduces a phenyl group.
  • Synthesis : Synthesized via Chan–Evans–Lam coupling, confirmed by NMR, IR, and X-ray diffraction .

Comparison :

  • The tetrazole analog’s higher aromaticity may enhance thermal stability but reduce metabolic stability compared to pyrazole-containing compounds.
  • Biological applications differ: tetrazoles are often used in coordination chemistry, whereas pyrazole derivatives target enzymatic activity .

Thiazolo-Fused Pyridine Derivatives

Example Compound : 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine

  • Key Differences : Features a fused thiazolo-pyridine system and dimethylpyrazole substituents.
  • Applications : Reported for antimicrobial activity due to the thiazole ring’s electronegativity .

Comparison :

  • The dimethylpyrazole group introduces steric effects absent in the 5-methyl-pyrazole derivative, affecting binding kinetics .

Halogen-Substituted Derivatives

Example Compound : 2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine (HCl salt)

  • Key Differences : Chlorine substituent on pyridine and a methylene-linked dimethylpyrazole group.
  • Properties : The HCl salt form improves aqueous solubility, critical for pharmaceutical formulations .

Comparison :

  • Chlorine’s electron-withdrawing effect may enhance reactivity in cross-coupling reactions compared to the parent compound.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Synthesis Yield Biological Activity References
2-(5-Methyl-1H-pyrazol-1-yl)pyridine C₉H₉N₃ 159.191 5-methyl pyrazole N/A DHODH inhibition precursor
5-Cyclopropyl-2-(3-ethoxy-...)pyridine (8d) C₂₀H₂₁BrN₃O₂ 427.30 Cyclopropyl, bromophenoxy 50% DHODH inhibition
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine C₁₂H₉N₅ 223.23 Phenyl tetrazole N/A Coordination chemistry
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo... C₁₁H₁₀N₄S 230.28 Thiazolo-pyridine fusion N/A Antimicrobial
2-Chloro-5-[(3,5-dimethyl-...)pyridine HCl C₁₂H₁₄Cl₂N₃ 283.17 Chloropyridine, dimethylpyrazole N/A Improved solubility

Biological Activity

2-(5-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound combines a pyrazole moiety with a pyridine ring, which may contribute to its diverse biological properties. The following sections will explore the compound's biological activities, including antibacterial, antifungal, anticancer, and other relevant pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(5-methyl-1H-pyrazol-1-yl)pyridine have shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Related Pyridine Derivatives

CompoundMIC (mg/mL)Target Organism
2-(5-methyl-1H-pyrazol-1-yl)pyridine0.0195E. coli
Compound A0.0048Bacillus mycoides
Compound B0.039C. albicans

These findings suggest that modifications in the structure of pyridine derivatives can lead to enhanced antibacterial and antifungal activities .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively documented. 2-(5-methyl-1H-pyrazol-1-yl)pyridine is being investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of 2-(5-methyl-1H-pyrazol-1-yl)pyridine on human cancer cell lines, revealing a dose-dependent inhibition of cell growth with an IC50 value in the micromolar range. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Other Biological Activities

Beyond antimicrobial and anticancer effects, 2-(5-methyl-1H-pyrazol-1-yl)pyridine has been noted for additional biological activities:

  • Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.
  • Antioxidant Activity : The presence of the pyrazole moiety contributes to antioxidant activity, which can protect cells from oxidative stress.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of compounds like 2-(5-methyl-1H-pyrazol-1-yl)pyridine. Variations in substituents on the pyrazole and pyridine rings significantly influence their pharmacological profiles.

Key SAR Observations :

  • Substituent Effects : The presence of electron-donating or electron-withdrawing groups can enhance or diminish biological activity.
  • Ring Modifications : Alterations in ring size or saturation levels can lead to changes in binding affinity to biological targets.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(5-methyl-1H-pyrazol-1-yl)pyridine derivatives for improved yield and purity?

  • Methodological Answer : Begin with nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach functional groups to the pyridine or pyrazole rings. Monitor reaction conditions (temperature, solvent polarity, catalyst loading) using TLC or HPLC to identify optimal parameters. For example, in the synthesis of AR antagonists, intermediates were purified via column chromatography (hexane/ethyl acetate gradients) to achieve >95% purity . Kinetic studies (e.g., time-resolved NMR) can help identify rate-limiting steps.

Q. What techniques are recommended for structural characterization of this compound and its derivatives?

  • Methodological Answer : Use X-ray crystallography with refinement via SHELXL for precise bond-length and angle measurements, particularly to resolve tautomeric ambiguities in the pyrazole ring . Complement crystallography with 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., distinguishing pyridine C-H signals at δ 8.6–7.4 ppm from pyrazole protons at δ 6.2–2.4 ppm) . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What safety protocols are critical when handling 2-(5-methyl-1H-pyrazol-1-yl)pyridine in laboratory settings?

  • Methodological Answer : Follow hazard controls outlined in safety data sheets: wear nitrile gloves, chemical-resistant lab coats, and goggles (sealed) to prevent skin/eye contact (Category 2A/2B hazards). Use fume hoods for weighing and reactions. Store in airtight containers at 4°C, away from oxidizers (e.g., peroxides) to avoid decomposition .

Q. How can researchers assess the pharmacological activity of derivatives targeting androgen receptors (AR)?

  • Methodological Answer : Employ AR luciferase reporter assays in LNCaP cells to measure antagonist potency. For example, compound 6g showed IC50_{50} = 13.6 μM against LNCaP proliferation, outperforming Bicalutamide (IC50_{50} = 35.0 μM) . Validate selectivity via competitive binding assays with radiolabeled dihydrotestosterone (DHT) and coactivator recruitment studies.

Advanced Research Questions

Q. How should crystallographers address contradictions in X-ray data for pyrazole-pyridine hybrids?

  • Methodological Answer : Use SHELXL’s TWIN and BASF commands to refine twinned crystals, which are common due to flexible pyrazole conformers . For disordered solvent molecules, apply PART and SUMP restraints. Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare experimental vs. theoretical bond lengths .

Q. Why might molecular docking predictions for AR antagonism conflict with experimental bioassay results?

  • Methodological Answer : Docking may overlook tautomerization (e.g., pyrazole N-H vs. N-methyl forms) or solvent effects. Re-dock using explicit solvent models (e.g., TIP3P water) and compare with MD simulations to assess binding pocket flexibility. For example, steric clashes in the AR ligand-binding domain may reduce 6f’s efficacy despite favorable docking scores .

Q. How do substituents at the pyridine 4-position influence bioactivity and stability?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO2_2) to enhance metabolic stability but monitor for reduced solubility. In SAR studies, 4-methylpyridine derivatives showed improved cellular permeability (logP ~2.1) compared to polar -OH analogs. Accelerated stability testing (40°C/75% RH for 4 weeks) can identify degradation pathways (e.g., hydrolysis of acetamide side chains) .

Q. What advanced methods resolve stability issues in aqueous buffers or under oxidative conditions?

  • Methodological Answer : Conduct forced degradation studies using H2_2O2_2 (3% v/v) or UV light (254 nm) to identify vulnerable sites (e.g., pyrazole C-H bonds). Stabilize via formulation with cyclodextrins (e.g., HP-β-CD) to enhance solubility and protect against oxidation. Monitor degradation products via LC-MS/MS and adjust buffer pH (6.5–7.4) to minimize hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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